molecular formula C4F6O4Pd B1301909 Palladium(II) trifluoroacetate CAS No. 42196-31-6

Palladium(II) trifluoroacetate

Cat. No. B1301909
CAS RN: 42196-31-6
M. Wt: 332.5 g/mol
InChI Key: PBDBXAQKXCXZCJ-UHFFFAOYSA-L
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Description

Palladium(II) trifluoroacetate is a palladium catalyst used in various chemical reactions, including the oxidation of alkenes and carbon-carbon bond formation. It is a brown powder that is commercially available and has a molecular weight of 332.46. The compound is soluble in diethyl ether and acetone but insoluble in benzene, chloroform, and trifluoroacetic acid. It has a melting point of 210°C (decomposition) and is characterized by its IR spectrum with peaks at 1690 and 1435 cm⁻¹ .

Synthesis Analysis

Palladium(II) trifluoroacetate can be synthesized by reacting Palladium(II) acetate with excess trifluoroacetic acid on a steam bath, resulting in a brown powder after drying in vacuo. An alternative method involves reacting Palladium(II) chloride with aqueous hydrochloric acid, followed by sodium hydroxide solution at 85°C, and then with excess trifluoroacetic acid at 80°C to yield the reagent in 89% yield .

Molecular Structure Analysis

The molecular structure of a palladium(II) mononuclear trifluoroacetate complex has been determined through X-ray crystal analysis. The complex crystallizes in the monoclinic system with a P-1 space group. The crystal structure involves stack interactions between palladium atoms and phenanthroline ligands of neighboring molecules, with Pd···Pd distances of 3.322 Å and average interplanar distances of 3.42 Å for π-π interactions .

Chemical Reactions Analysis

Palladium(II) trifluoroacetate is utilized in the palladium-catalyzed reaction of aryl and heteroaryl bromides and triflates with o-alkynyltrifluoroacetanilides to produce 2-substituted 3-aryl- and heteroarylindoles, often in excellent yield . It also catalyzes the formation of homoallylic amines from aldehydes, anisidine, and allyl trifluoroacetate in a one-pot, three-component synthesis . Furthermore, it is involved in the enantioselective synthesis of α-(trifluoromethyl)arylmethylamines with good to high enantioselectivity . The hydroxycarbonylation of aryl and vinyl halides or triflates can also be catalyzed by palladium(II) trifluoroacetate, providing a simple route to synthesize corresponding carboxylic acids .

Physical and Chemical Properties Analysis

Palladium(II) trifluoroacetate is a stable solid that is hygroscopic and an irritant. Its physical data and solubility profile are crucial for its handling and storage. The reagent's purity can be analyzed by its infrared spectrum, which is a common method for characterizing such compounds . The compound's reactivity and solubility make it a versatile catalyst in organic synthesis, as demonstrated by the various reactions it can facilitate, including those that form complex molecular structures with significant synthetic and industrial value .

Scientific Research Applications

Catalysis in Organic Synthesis

  • C-Arylation of Amino Acid Derived Hydantoins : Palladium(II) trifluoroacetate catalyzes the C-arylation of N,N-disubstituted hydantoins with aryl iodides, producing biologically active structures and α-aryl α-amino acids (Fernández-Nieto et al., 2015).
  • Activation and Oxidation of Methane : A DFT study on palladium bis(NHC) complexes, including Palladium(II) trifluoroacetate, showed its role in activating and promoting the oxidation of methane to methyl trifluoroacetate (Munz et al., 2013).
  • Synthesis of Trifluoromethyl Ketones : The cross-coupling reaction of aryl trifluoroacetates with organoboron compounds catalyzed by palladium complexes, including Palladium(II) trifluoroacetate, facilitates the synthesis of trifluoromethyl ketones (Kakino et al., 2001).

Organometallic Chemistry

  • Carbon-Nitrogen Bond Formation : Palladium(II) complexes with bidentate cyclometalated C∼N chelating ligands react with hypervalent iodine reagents, enabling "NTs" insertion into the Pd-C bond (Dick et al., 2007).
  • Decarboxylative Olefination of Arene Carboxylic Acids : Palladium(II) trifluoroacetate plays a role in the decarboxylative olefination of arene carboxylic acids, providing insights into steps common to the Heck reaction (Tanaka et al., 2005).

Mechanistic Studies in Catalysis

  • Role in C-H Activation Reactions : The reactions catalyzed by palladium(ii) acetate and trifluoroacetic acid involve key cyclic trinuclear complexes (Váňa et al., 2017).
  • Activation of Aromatic C-H Bonds : Palladium(II) trifluoroacetate is effective in the electrophilic metalation of aromatic C-H bonds, leading to new C-C bond formation (Jia et al., 2000).

Electrochemistry

  • Electrocatalytic Hydrogen Production : Palladium(II) complexes, including trifluoroacetate derivatives, are used as catalysts for electrochemical proton reduction (Sirbu et al., 2015).

Safety And Hazards

Palladium(II) Trifluoroacetate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Palladium(II) Trifluoroacetate is widely used in various chemical reactions, including Suzuki-Miyaura, Heck, and Stille cross-coupling reactions . Future research may focus on exploring its potential in other types of reactions and its role in the synthesis of new compounds .

properties

IUPAC Name

palladium(2+);2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDBXAQKXCXZCJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F6O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369856
Record name Palladium(II) trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palladium(II) trifluoroacetate

CAS RN

42196-31-6
Record name Palladium(II) trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium(II) trifluoroacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into 40 ml of distilled trifluoroacetic acid was dissolved 1.0 g of palladium acetate. The solvent was distilled off and an additional 20 ml of trifluoroacetic acid was added and distilled off. The residual solid was dried in facuo at 40° C. to afford 1.3 g of brown product, i.e. palladium (II) trifluoroacetate, mp 210° C. (dec).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
439
Citations
M Bröring, CD Brandt - Journal of the Chemical Society, Dalton …, 2002 - pubs.rsc.org
The novel (2,15-dimethyl-3,4,13,14-tetraethyltripyrrinato)palladium(II) trifluoroacetate (TrpyPdOAcf) 7 was found to exhibit two different geometries in the solid state. While in one crystal …
Number of citations: 29 pubs.rsc.org
D Tanaka, SP Romeril, AG Myers - Journal of the American …, 2005 - ACS Publications
Mechanistic studies of a palladium-mediated decarboxylative olefination of arene carboxylic acids are presented, providing spectroscopic and, in two instances, crystallographic …
Number of citations: 487 pubs.acs.org
J Váňa, J Lang, M Šoltésová, J Hanusek… - Dalton …, 2017 - pubs.rsc.org
Reactions catalyzed by palladium(II) acetate and trifluoroacetic acid (TFA) have a clear preactivation phase. However, the structure of real catalytic species remains unclear. We show …
Number of citations: 22 pubs.rsc.org
YB Dudkina, DY Mikhaylov, TV Gryaznova… - …, 2013 - ACS Publications
The electochemical oxidation of palladium acetate or palladium perfluoroacetate in the presence of 2-phenylpyridine promotes catalytic ortho C–H substitution reactions. As possible …
Number of citations: 100 pubs.acs.org
황영애, 오현희 - Bulletin of the Korean Chemical Society, 1997 - koreascience.kr
Activation of carbon-hydrogen bonds is an important sub ject in organometallic chemistry. We have investigated the activation of aromatic carbon-hydrogen bond by Pd (OAc) 2-…
Number of citations: 9 koreascience.kr
PL Ruddock, DJ Williams, PB Reese - Steroids, 2004 - Elsevier
A number of metal trifluoroacetates were reacted with the olefin 3β-acetoxyandrost-5-en-17-one (6). Palladium(II) trifluoroacetate afforded bis[μ-trifluoroacetato(α-5,7-η-3β-…
Number of citations: 14 www.sciencedirect.com
A Vitagliano, B Aakermark, S Hansson - Organometallics, 1991 - ACS Publications
The oxidative addition of allylic trifluoroacetates to Pd (dba) 2 (dba= dibenzylideneacetone) gives (? 73-allyl) palladium trifluoroacetates in excellent yields. The stereochemistry of the …
Number of citations: 73 pubs.acs.org
AM Romine, MJ Demer, M Gembicky… - …, 2021 - ACS Publications
Tetrahydrothiophene-functionalized N,S-heterocyclic carbene palladium(II) complexes are synthesized through an unexpected rearrangement that proceeds with palladium(II) …
Number of citations: 2 pubs.acs.org
CE Taylor, RR Anderson… - Methane and Alkane …, 2012 - books.google.com
Methane is produced as a by-product of coal gasification. Depending upon reactor design and operating conditions, up to 18% of total gasifier product may be methane. In addition, …
Number of citations: 0 books.google.com
JS Dickstein, JM Curto, O Gutierrez… - The Journal of …, 2013 - ACS Publications
Mechanism studies of a mild palladium-catalyzed decarboxylation of aromatic carboxylic acids are described. In particular, reaction orders and activation parameters for the two stages …
Number of citations: 71 pubs.acs.org

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